molecular formula C10H11NO4 B1675680 LY367385 CAS No. 198419-91-9

LY367385

Cat. No. B1675680
Key on ui cas rn: 198419-91-9
M. Wt: 209.20 g/mol
InChI Key: SGIKDIUCJAUSRD-QMMMGPOBSA-N
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Patent
US05863947

Procedure details

Racemic 2-(4-carboxy-2-methylphenyl)glycine (9.2 g, 44 mmol) and D-lysine (6.43 g, 44 mmol) were dissolved in warm water (60 ml). The solution was filtered to remove trace insolubles and then diluted with methanol (200 ml) and diethyl ether (20 ml). An initial precipitate was removed by filtration and the filtrate allowed to stand. After 6 hours the supernatant was decanted from solid and the solid washed with methanol. The solid was then re-crystallised twice from water-methanol and the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether. The white crystals were dried in vacuo, dissolved in water and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted with water, and 10% pyridine in water, fractions collected from the pyridine-water elution were combined and evaporated to dryness. The product was partially dissolved in water and freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2].N[C@@H](C(O)=O)CCCCN>O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
Name
Quantity
6.43 g
Type
reactant
Smiles
N[C@H](CCCCN)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove trace insolubles
ADDITION
Type
ADDITION
Details
diluted with methanol (200 ml) and diethyl ether (20 ml)
CUSTOM
Type
CUSTOM
Details
An initial precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
After 6 hours the supernatant was decanted from solid
Duration
6 h
WASH
Type
WASH
Details
the solid washed with methanol
CUSTOM
Type
CUSTOM
Details
The solid was then re-crystallised twice from water-methanol
WASH
Type
WASH
Details
the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
The white crystals were dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
chromatographed on ion exchange (Dowex 50×8-100 resin)
WASH
Type
WASH
Details
The column was eluted with water, and 10% pyridine in water, fractions
CUSTOM
Type
CUSTOM
Details
collected from the pyridine-water elution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The product was partially dissolved in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M)

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC(=C(C=C1)[C@H](N)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05863947

Procedure details

Racemic 2-(4-carboxy-2-methylphenyl)glycine (9.2 g, 44 mmol) and D-lysine (6.43 g, 44 mmol) were dissolved in warm water (60 ml). The solution was filtered to remove trace insolubles and then diluted with methanol (200 ml) and diethyl ether (20 ml). An initial precipitate was removed by filtration and the filtrate allowed to stand. After 6 hours the supernatant was decanted from solid and the solid washed with methanol. The solid was then re-crystallised twice from water-methanol and the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether. The white crystals were dried in vacuo, dissolved in water and chromatographed on ion exchange (Dowex 50×8-100 resin). The column was eluted with water, and 10% pyridine in water, fractions collected from the pyridine-water elution were combined and evaporated to dryness. The product was partially dissolved in water and freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2].N[C@@H](C(O)=O)CCCCN>O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])=[C:6]([CH3:15])[CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
C(=O)(O)C1=CC(=C(C=C1)C(N)C(=O)O)C
Name
Quantity
6.43 g
Type
reactant
Smiles
N[C@H](CCCCN)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove trace insolubles
ADDITION
Type
ADDITION
Details
diluted with methanol (200 ml) and diethyl ether (20 ml)
CUSTOM
Type
CUSTOM
Details
An initial precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
After 6 hours the supernatant was decanted from solid
Duration
6 h
WASH
Type
WASH
Details
the solid washed with methanol
CUSTOM
Type
CUSTOM
Details
The solid was then re-crystallised twice from water-methanol
WASH
Type
WASH
Details
the resulting crystals washed with water-methanol (1:1), methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
The white crystals were dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
CUSTOM
Type
CUSTOM
Details
chromatographed on ion exchange (Dowex 50×8-100 resin)
WASH
Type
WASH
Details
The column was eluted with water, and 10% pyridine in water, fractions
CUSTOM
Type
CUSTOM
Details
collected from the pyridine-water elution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The product was partially dissolved in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
freeze-dried [α]D26 at 147° C. (C=0.26) in aqueous hydrochloric acid (5M)

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=CC(=C(C=C1)[C@H](N)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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